N-methyl-(chroman-8-ylmethyl)amine
Overview
Description
Synthesis Analysis
The synthesis of N-methyl-(chroman-8-ylmethyl)amine involves introducing the methyl group onto the chroman ring. One method utilizes phenyl trimethylammonium iodide (PhMe3NI) as a safe and efficient methylating agent. This approach ensures monoselective N-methylation of amides, indoles, and related compounds, making it suitable for late-stage methylation of bioactive molecules .
Scientific Research Applications
Synthesis and Functionalization
N-methyl-(chroman-8-ylmethyl)amine, a type of N-methyl and N-alkylamine, has significant importance in academic research and industrial production, particularly in life-science molecules. These molecules play crucial roles in regulating various activities. Recent studies have focused on developing convenient and cost-effective methods for the synthesis and functionalization of such amines. For instance, an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts allows the synthesis of various N-methyl- and N-alkylamines, including amino acid derivatives and existing drug molecules (Senthamarai et al., 2018).
Amination of Biomass-Based Alcohols
Amines are key intermediates in the chemical industry with extensive applications in various sectors. The catalytic amination of biomass-based alcohols is a significant process, as it is a common method for the production of low alkyl chain amines such as N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines (Pera‐Titus & Shi, 2014).
Conformational Studies
Conformational studies are essential for understanding the properties and potential applications of compounds like N-methyl-(chroman-8-ylmethyl)amine. The synthesis and configurations of derivatives of this compound, including their free bases and hydrochlorides, have been studied to determine their preferred conformations (Booth, Huckle, & Lockhart, 1973).
Catalytic Methylation with CO2
Innovative methods for the N-methylation of amines using CO2 as a carbon source have been developed. This includes the use of N-heterocyclic carbene copper(I) complexes for efficient methylation of aromatic and aliphatic primary and secondary amines (Santoro et al., 2015).
Eco-Friendly Catalysis
Environmental considerations have led to the development of more sustainable approaches for N-methylation. For example, thiazolium carbene-based catalysts derived from vitamin B1 have been utilized for N-formylation and N-methylation of amines using polymethylhydrosiloxane (PMHS) as a reducing agent, operating under ambient conditions (Das et al., 2016).
properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-8-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2,4-5,12H,3,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCGFZWBAXPSIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1OCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656444 | |
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-8-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-(chroman-8-ylmethyl)amine | |
CAS RN |
1048970-16-6 | |
Record name | 3,4-Dihydro-N-methyl-2H-1-benzopyran-8-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048970-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-8-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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